Nicotinamide N-oxide

描述

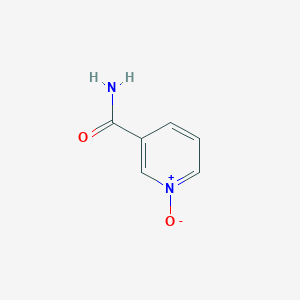

Nicotinamide N-oxide is a metabolite of nicotinamide, a form of vitamin B3. It is known for its role in various biological processes and has been studied for its potential therapeutic applications. This compound is produced through the oxidation of nicotinamide and is involved in several metabolic pathways .

准备方法

合成路线和反应条件: 烟酰胺N-氧化物可以通过使用各种氧化剂氧化烟酰胺来合成。一种常见的方法涉及在催化剂存在下使用过氧化氢。 该反应通常在温和条件下进行,温度保持在约25-30°C .

工业生产方法: 在工业环境中,烟酰胺N-氧化物是使用大规模氧化工艺生产的。连续流动反应器的使用允许对烟酰胺进行高效且受控的氧化。 反应条件经过优化以确保最终产物的产率和纯度高 .

化学反应分析

Metabolic Interconversion

NAMO participates in reversible pathways within the nicotinamide adenine dinucleotide (NAD+) metabolic network:

- Reduction to Nicotinamide :

NAMO can be reduced back to nicotinamide in vivo, though the exact enzymes remain uncharacterized . - Excretion : High doses of nicotinamide increase urinary NAMO excretion, highlighting its role in detoxification .

Chemical Stability and Decomposition

- Thermal Stability : Melts at 254.5°C without decomposition under inert conditions .

- Incompatibilities : Reacts with strong oxidizing agents , though specific degradation products are not well-documented .

Electrochemical Reduction

In aqueous solutions, NAMO undergoes pH-dependent reduction:

- Mechanism :

- Polarographic Studies : Reduction potentials shift with pH, indicating proton-coupled electron transfer .

Substitution Reactions

NAMO reacts with nucleophiles under acidic conditions:

- Example : Reaction with 1-adamantanethiol in acetic anhydride yields 2- and 6-(1-adamantylthio)nicotinamides (49% combined yield) .

Biochemical Interactions

- Anti-inflammatory Effects :

NAMO suppresses HSV-1-induced microglial inflammation by inhibiting NF-κB signaling via Sirtuin-1 activation .Cytokine Inhibition by NAMO Mechanism IL-1β, IL-6, TNF-α >50% Sirtuin-1-mediated deacetylation of NF-κB p65 - Microglial Polarization : Promotes transition from pro-inflammatory M1 to anti-inflammatory M2 phenotype .

Analytical Characterization

科学研究应用

Biomarker for CYP2E1 Activity

Nicotinamide N-oxide has been identified as a potential biomarker for the activity of cytochrome P450 enzyme CYP2E1. A study demonstrated that NAMO is produced through the oxidation of nicotinamide by CYP2E1 in human liver microsomes. The findings suggest that measuring NAMO levels in urine or blood could provide insights into CYP2E1 activity, which is relevant in drug metabolism and toxicology .

Key Findings:

- Enzymatic Pathway : CYP2E1 is primarily responsible for the oxidation of nicotinamide to NAMO.

- Clinical Relevance : NAMO levels may help assess individual variations in drug metabolism and susceptibility to drug-induced liver injury.

Anti-Inflammatory Effects

Recent studies have shown that NAMO exhibits significant anti-inflammatory properties, particularly in the context of viral infections such as herpes simplex virus type 1 (HSV-1). Research indicated that NAMO can inhibit the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in microglial cells infected with HSV-1 .

Mechanisms of Action:

- Cytokine Inhibition : NAMO reduces the expression of inflammatory cytokines.

- Microglial Polarization : It promotes the transition from M1 (pro-inflammatory) to M2 (anti-inflammatory) microglia.

- SIRT1/NF-κB Pathway : NAMO activates SIRT1, leading to deacetylation of p65 and suppression of NF-κB activation, thus inhibiting inflammation .

Cancer Research Applications

This compound has been implicated in cancer research, particularly concerning its effects on cellular metabolism and epigenetic remodeling. Studies have suggested that high levels of nicotinamide N-methyltransferase (NNMT), which interacts with NAMO, may influence cancer progression by altering nicotinamide and S-adenosyl-l-methionine (SAM) levels .

Potential Roles:

- Tumor Biomarker : NNMT expression levels could serve as a biomarker for various cancers.

- Therapeutic Target : Targeting NNMT may provide new avenues for cancer treatment by modulating NAD+ metabolism and influencing tumor cell behavior.

Neuroprotective Effects

Research has also explored the neuroprotective effects of NAMO. It has been shown to prevent neuronal damage in models of neurodegenerative diseases by enhancing mitophagy in microglia, thus promoting cellular health under stress conditions .

Implications for Treatment:

- Mitophagy Activation : NAMO's ability to activate mitophagy suggests it could be beneficial in treating neurodegenerative diseases characterized by mitochondrial dysfunction.

- Inflammation Reduction : By mitigating inflammation in the central nervous system, NAMO may help protect against neuroinflammation-related conditions.

Summary Table of Applications

作用机制

烟酰胺N-氧化物通过多种机制发挥作用:

类似化合物:

烟酰胺: 烟酰胺N-氧化物的母体化合物,参与类似的代谢途径。

烟酸: 维生素B3的另一种形式,具有不同的代谢和治疗特性。

烟酰胺核糖苷: 烟酰胺腺嘌呤二核苷酸的前体,具有独特的生物学功能.

独特性: 烟酰胺N-氧化物在调节与氧化应激和炎症相关的特定酶活性和途径方面具有独特性。 它作为某些酶活性的生物标志物的作用也使其区别于其他类似化合物 .

相似化合物的比较

Nicotinamide: The parent compound of nicotinamide N-oxide, involved in similar metabolic pathways.

Nicotinic Acid: Another form of vitamin B3, with different metabolic and therapeutic properties.

Nicotinamide Riboside: A precursor to nicotinamide adenine dinucleotide, with distinct biological functions.

Uniqueness: this compound is unique in its ability to modulate specific enzymatic activities and pathways related to oxidative stress and inflammation. Its role as a biomarker for certain enzymatic activities also sets it apart from other similar compounds .

生物活性

Nicotinamide N-oxide (NAMO) is a metabolite of nicotinamide, a form of vitamin B3, and has garnered attention due to its potential biological activities. This article delves into the enzymatic pathways leading to its formation, its pharmacokinetics, and its biological effects, particularly in the context of inflammation and cancer.

Enzymatic Pathways and Formation

Nicotinamide is metabolized primarily by two enzymatic systems in the liver:

- Nicotinamide N-methyltransferase (NNMT) : This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine to nicotinamide, producing methyl nicotinamide, which can then be further metabolized into this compound.

- Cytochrome P450 (CYP) enzymes : Specifically, CYP2E1 has been identified as a key enzyme responsible for the oxidation of nicotinamide to NAMO in human liver microsomes. The apparent for NAMO formation was found to be 2.98 mM with a of 60.14 pmol/mg/min .

Pharmacokinetics

A study examining the pharmacokinetics of nicotinamide in cancer patients revealed that NAMO is one of the highest concentrations among nicotinamide metabolites detected in plasma. Peak plasma concentrations ranged from 787 to 2312 nmol/ml, with a median value of 1166 nmol/ml . The median elimination half-life was approximately 9.3 hours, indicating that NAMO persists in circulation for considerable durations after administration.

Anti-inflammatory Properties

Recent studies have highlighted NAMO's role in modulating inflammatory responses, particularly in the context of viral infections:

- HSV-1 Infection : NAMO significantly inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells infected with HSV-1. This effect is linked to its ability to promote the transition from pro-inflammatory M1 microglia to anti-inflammatory M2 microglia . Furthermore, NAMO enhances Sirtuin-1 expression and activity, which deacetylates the p65 subunit of NF-κB, thereby inhibiting its signaling pathway and reducing inflammation .

Potential in Cancer Therapy

The biological activity of NAMO extends into cancer research:

- Leukemia Cell Differentiation : High doses of nicotinamide and its metabolites have been reported to influence the differentiation of leukemia cells . While specific mechanisms remain unclear, this suggests a potential therapeutic role for NAMO in hematological malignancies.

- Nicotinamide N-Methyltransferase (NNMT) : Overexpression of NNMT has been associated with various cancers, where it may contribute to metabolic reprogramming and epigenetic changes . The interplay between NAMO and NNMT could thus be crucial in understanding tumor metabolism and progression.

Case Studies

Several studies provide insights into the clinical implications of NAMO:

- Cancer Patients : In a study involving patients with head and neck cancers treated with high-dose nicotinamide as a radiosensitizer, significant levels of NAMO were observed post-treatment. The pharmacokinetic profiles indicated that adequate concentrations for radiosensitization were achieved without significant adverse effects .

- Microglial Activation : In models of HSV-1 infection, administration of NAMO resulted in reduced neuroinflammation and improved outcomes in terms of neuronal protection .

Summary Table

| Parameter | Value/Description |

|---|---|

| Key Enzyme | CYP2E1 |

| Formation Mechanism | Oxidation of Nicotinamide |

| Peak Plasma Concentration | 787 - 2312 nmol/ml |

| Median Half-Life | 9.3 hours |

| Cytokines Inhibited | IL-1β, IL-6, TNF-α |

| Effects on Microglia | Promotes M2 transition |

| Cancer Implications | Potential differentiation effects on leukemia cells |

属性

IUPAC Name |

1-oxidopyridin-1-ium-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSFUVKEHXDAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173614 | |

| Record name | Nicotinamide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicotinamide N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1986-81-8 | |

| Record name | Nicotinamide N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinamide N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinamide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinamide N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UY6QXJ2DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinamide N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

289 - 293 °C | |

| Record name | Nicotinamide N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。